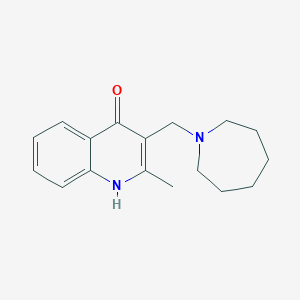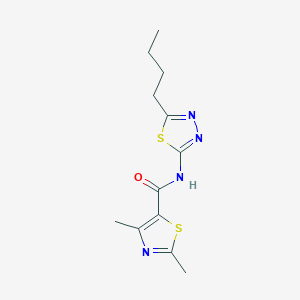![molecular formula C19H21N3O B5623940 N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B5623940.png)
N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}propanamide, commonly known as MBP, is a chemical compound that belongs to the benzimidazole class of compounds. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 335.46 g/mol. MBP has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of MBP is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. For example, MBP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. MBP has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
MBP has been shown to have a variety of biochemical and physiological effects in different organisms. In humans, MBP has been shown to reduce inflammation and pain, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In animals, MBP has been shown to have insecticidal and fungicidal properties, making it a potential candidate for use as a pesticide. In plants, MBP has been shown to inhibit the growth of fungi and bacteria, making it a potential candidate for use as a fungicide or bactericide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MBP in lab experiments is its versatility. MBP can be used in a variety of applications, including as a drug delivery agent, fluorescent probe, and pesticide. Additionally, MBP is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the main limitations of using MBP in lab experiments is its potential toxicity. MBP has been shown to have cytotoxic effects on certain cell types, and its use in vivo may be limited by its potential side effects.
Zukünftige Richtungen
There are many potential future directions for research involving MBP. One area of interest is the development of new drug delivery systems using MBP as a carrier. Another area of interest is the investigation of MBP's potential as a fluorescent probe for bioimaging. Additionally, further research is needed to fully understand the mechanism of action of MBP and its potential applications in various fields, including medicine, agriculture, and industry.
Synthesemethoden
MBP can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One of the most commonly used methods involves the reaction of 2-methylbenzylamine with 2-carbamoylbenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
MBP has been the subject of extensive scientific research due to its potential applications in various fields. In the medical field, MBP has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use as a drug delivery agent and as a fluorescent probe for bioimaging. In the agricultural field, MBP has been shown to have insecticidal and fungicidal properties, making it a potential candidate for use as a pesticide. In the industrial field, MBP has been investigated for its potential use in the synthesis of new materials and as a catalyst in chemical reactions.
Eigenschaften
IUPAC Name |
N-[[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-3-19(23)20-12-18-21-16-10-6-7-11-17(16)22(18)13-15-9-5-4-8-14(15)2/h4-11H,3,12-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOUVDWPXMWYDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-tert-butyl-N-[(5-methylpyrazin-2-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5623866.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5623873.png)

![2-[3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-3-oxopropyl]-1-isoindolinone](/img/structure/B5623895.png)
![2-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5623901.png)
![ethyl 4-[(3-methoxyphenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5623907.png)
![N-methyl-5-oxo-N-[2-(phenylthio)ethyl]-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5623913.png)

![4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]acetyl}morpholine](/img/structure/B5623931.png)
![N-[(4-chlorophenyl)sulfonyl]-2-cyanoacetamide](/img/structure/B5623932.png)

![N-[(1R,2R)-2-(benzyloxy)cyclohexyl]-5-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5623941.png)
![5-(5-bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5623949.png)
![N-[4-(methylthio)phenyl]-3-oxobutanamide](/img/structure/B5623950.png)